molecular formula C18H27N3O6 B15222700 L-Tyrosyl-D-seryl-L-leucine

L-Tyrosyl-D-seryl-L-leucine

Cat. No.: B15222700
M. Wt: 381.4 g/mol
InChI Key: MQGGXGKQSVEQHR-SOUVJXGZSA-N
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Description

L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of the amino acids tyrosine, serine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosyl-D-seryl-L-leucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.

Scientific Research Applications

L-Tyrosyl-D-seryl-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-seryl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antidepressant-like activity by modulating neuronal activity and promoting hippocampal neurogenesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and signaling pathways related to stress and mood regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-D-seryl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. Its ability to modulate neuronal activity and promote neurogenesis sets it apart from other similar peptides.

Properties

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15+/m0/s1

InChI Key

MQGGXGKQSVEQHR-SOUVJXGZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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